Product packaging for acetyloxythallium(Cat. No.:)

acetyloxythallium

Cat. No.: B12055587
M. Wt: 263.43 g/mol
InChI Key: HQOJMTATBXYHNR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Acetyloxythallium as a Prominent Reagent in Contemporary Organic Synthesis

Thallium(III) acetate (B1210297) (Tl(OAc)₃) is a thallium compound in its +3 oxidation state, characterized by its strong oxidizing properties ontosight.ai. This characteristic makes it a valuable tool for chemists seeking to effect specific functional group transformations and molecular rearrangements. Its applications span various areas of organic synthesis, including the oxidation of alcohols to aldehydes or ketones and the conversion of alkyl halides to alkyl acetates ontosight.ai. Furthermore, thallium(III) acetate has been instrumental in facilitating more complex reactions such as oxidative rearrangements of chalcones, ring contractions of cyclic alkenes, oxidation of homoallylic alcohols, aromatic thallations, and oxidative couplings, particularly with phenols thieme-connect.comresearchgate.net. It has also been employed in the synthesis of isoflavones from chalcones rsc.org and the dehydrogenation of flavanones to flavones researchgate.net. The versatility of thallium(III) acetate lies in its ability to participate in reactions that introduce oxygen functionalities, facilitate cyclizations, and promote bond formations, making it a prominent reagent in the synthesis of natural products and complex organic molecules thieme-connect.comresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3O2Tl B12055587 acetyloxythallium

Properties

Molecular Formula

C2H3O2Tl

Molecular Weight

263.43 g/mol

IUPAC Name

acetyloxythallium

InChI

InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1

InChI Key

HQOJMTATBXYHNR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Tl]

Origin of Product

United States

Synthetic Methodologies for Acetyloxythallium and Its Advanced Derivatives

Historical Preparative Routes and Early Discoveries of Acetyloxythallium Synthesis

Following the discovery of the element thallium in 1861 by Sir William Crookes, the exploration of its compounds began. wikipedia.org The first described synthesis of thallium(III) acetate (B1210297) is credited to Meyer and Goldschmidt in 1903. researcher.life The foundational method for preparing this compound involved the reaction of a thallium(III) source with acetic acid.

The most common historical route, which remains a basis for modern preparations, is the treatment of thallium(III) oxide with hot acetic acid. researcher.lifewikipedia.org In this process, the basic oxide reacts with the acid in a straightforward acid-base neutralization reaction to form the corresponding salt and water, as depicted in the following reaction:

Tl₂O₃ + 6 CH₃COOH → 2 Tl(CH₃COO)₃ + 3 H₂O

This early method provided a direct pathway to obtaining thallium(III) acetate, opening the door for initial investigations into its chemical properties and reactivity. The simplicity of this route, relying on readily available starting materials, was key to its early adoption.

Modernized Synthetic Protocols for this compound

Contemporary methods for synthesizing this compound are largely refinements of the original historical routes, optimized for higher purity and yield. The protocol of reacting thallium(III) oxide with acetic acid remains the principal approach. researcher.lifehimedialabs.com

Modernized protocols often specify the use of acetic anhydride (B1165640) in conjunction with acetic acid. researcher.lifewikipedia.org The acetic anhydride acts as a dehydrating agent, consuming the water produced during the reaction. This prevents the formation of hydrated species and helps drive the reaction to completion, ensuring an anhydrous product. The mixture is typically heated to temperatures around 80–90 °C to facilitate the dissolution of the solid thallium(III) oxide and increase the reaction rate. researcher.lifehimedialabs.com

After the reaction is complete, the solution is filtered while hot to remove any unreacted starting material or impurities. The pure product is then crystallized by cooling the filtrate. himedialabs.com For optimal results and high purity, recrystallization from acetic acid is often recommended. researcher.life The final product is a white, crystalline solid that should be stored in a desiccator away from light to maintain its stability. researcher.life

Parameter Description Source
Reactants Thallium(III) oxide, Acetic Acid, Acetic Anhydride researcher.lifewikipedia.org
Conditions Stirring at 80–90 °C himedialabs.com
Purification Hot filtration followed by cooling and recrystallization from acetic acid researcher.lifehimedialabs.com
Product Form White, crystalline solid researcher.life

Controlled Synthesis of this compound Coordination Complexes and Organothallium(III) Derivatives

Thallium(III) acetate serves as a valuable precursor for the synthesis of more complex organothallium(III) derivatives and coordination complexes. These advanced compounds have applications in areas ranging from materials science to asymmetric synthesis.

The synthesis of macrocyclic complexes involving a thallium(III) center is a subject of significant research interest. Porphyrins and their analogues are common macrocyclic ligands used to encapsulate the Tl(III) ion. In one synthetic approach, meso-tetraphenylporphyrin (TPP) complexes of thallium(III) are prepared where an acetate group acts as an axial ligand, coordinating to the thallium atom. X-ray diffraction studies have provided evidence that the acetate group coordinates in a chelating-bidentate fashion to the central thallium(III) atom in Tl(tpp)(OAc). researchgate.net

Another class of important macrocycles are tetraaza ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). While not directly using this compound, the synthesis of complexes such as [Tl(dota)]⁻ demonstrates the ability of the Tl³⁺ ion to be deeply buried within the macrocyclic cavity, coordinated to all eight donor atoms of the ligand. science.gov This results in an extraordinarily robust and stable complex. science.gov The synthesis of these complexes showcases the templating effect of the thallium ion in organizing the macrocyclic ligand around it.

Macrocycle Type Thallium Source Key Feature Source
PorphyrinThallium(III) AcetateBidentate coordination of acetate as an axial ligand researchgate.net
PorphyrinThallium(III) SalicylateFormation of six-coordinate complexes researchgate.net
DOTAThallium(III) Nitrate (B79036)Tl³⁺ ion is coordinated to all eight donor atoms science.gov

The development of chiral reagents for asymmetric synthesis is a major goal in organic chemistry. While this compound itself is achiral, it can be modified to create a chiral environment for synthetic transformations. This is typically achieved by replacing the standard acetate ligands with chiral carboxylates.

Research has been conducted into the synthesis and reaction of new thallium(III) salts derived from chiral carboxylic acids. For instance, a thallium(III) salt was prepared using (S)-(-)-2-acetoxypropionic acid. nih.gov When this chiral thallium reagent was used in the oxidative rearrangement of a homoallylic alcohol, it resulted in the formation of a ring-contracted product with induced chirality. nih.gov This approach demonstrates the principle of using a chiral auxiliary attached to the thallium(III) center to influence the stereochemical outcome of a reaction, effectively creating a chiral thallium reagent.

Arylthallium(III) compounds are versatile intermediates in organic synthesis. Their formation often involves the direct electrophilic substitution of an aromatic ring with a thallium(III) salt, a reaction known as thallation. While thallium(III) acetate can be used for aromatic thallation, the reaction often requires high temperatures to achieve moderate yields. thieme.com

A significant advancement in this area was the introduction of thallium(III) trifluoroacetate (B77799) (TTFA), which is a much more powerful electrophile. thieme.com TTFA allows for the efficient thallation of a wide variety of aromatic compounds under mild conditions. thieme.comacs.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Tl(OCOCF₃)₂⁺ cation attacks the electron-rich aromatic ring, replacing a hydrogen atom.

Ar-H + Tl(OCOCF₃)₃ → Ar-Tl(OCOCF₃)₂ + CF₃COOH

The resulting arylthallium(III) bis(trifluoroacetate) species are typically stable, isolable solids. The key advantage of this methodology is that the thallium moiety can be subsequently replaced by a range of other functional groups (such as iodo, cyano, or aryl groups), with the new substituent entering at the exact position formerly occupied by the thallium. acs.orgscielo.org.mx This provides excellent regiochemical control over the functionalization of aromatic rings.

Advanced Spectroscopic and Structural Characterization of Acetyloxythallium Compounds

The comprehensive characterization of acetyloxythallium compounds, such as thallium(I) acetate (B1210297) and thallium(III) acetate, relies on a suite of advanced analytical techniques. These methods provide detailed insights into the molecular structure, bonding, and solid-state arrangement of these compounds, which is fundamental to understanding their chemical properties and reactivity.

In Depth Mechanistic Investigations of Acetyloxythallium Mediated Transformations

Elucidation of Reaction Pathways and Identification of Transient Intermediates

The mechanistic pathways involving acetyloxythallium species are complex and often involve several key steps, including the initial interaction with the substrate, the formation of organothallium intermediates, and subsequent transformations.

Oxythallation is a fundamental process in the reactions involving thallium(III) acetate (B1210297). It describes the addition of a thallium(III) species across a carbon-carbon double or triple bond, typically forming an organothallium intermediate. This process is often initiated by the electrophilic attack of the thallium(III) center on the π-electron system of the unsaturated substrate researchgate.netmdpi.comias.ac.inacs.org. The presence of a hydroxyl group or other nucleophilic functionalities in proximity to the double bond can assist in this addition, leading to the formation of a cyclic or acyclic oxythallated adduct mdpi.comresearchgate.net. The electronic nature of substituents on the substrate can influence the rate of this initial electrophilic addition step researchgate.net. For instance, in the oxidation of olefins, thallium(III) acetate in aqueous acetic acid can undergo oxythallation, followed by nucleophilic attack by the solvent or intramolecular nucleophiles mdpi.comias.ac.inacs.org.

Following the initial oxythallation, intramolecular nucleophilic substitution is a critical step in many this compound-mediated transformations, particularly those involving cyclization or rearrangement. In these pathways, a nucleophilic atom or group within the same molecule attacks the carbon atom bearing the thallium moiety. This attack leads to the displacement of the thallium species, often as a thallium(I) salt, and the formation of a new covalent bond, thereby closing a ring or inducing a rearrangement mdpi.comresearchgate.netoup.comosti.gov. For example, in the oxidative cyclization of o-hydroxyphenyl ketones, an initial oxythallation of the enol form is followed by an intramolecular nucleophilic substitution at the α-carbon, resulting in the formation of benzofuranone products oup.com. Similarly, in reactions with homoallylic alcohols, intramolecular displacement of thallium(III) can lead to the generation of oxonium ion intermediates mdpi.comresearchgate.net.

The transformation of organothallium intermediates often involves the reductive displacement of the thallium(III) species, which is typically reduced to the more stable thallium(I) state and eliminated from the organic molecule mdpi.comresearchgate.netthieme-connect.com. This reductive elimination can occur concurrently with or subsequent to nucleophilic attack. A notable example is the formation of cis-dimethoxylated products from homoallylic alcohols, where a reductive displacement of thallium(III) by methanol (B129727) from an oxythallated adduct is proposed mdpi.comresearchgate.net.

Concurrently, the formation of oxonium ions is a frequently observed mechanistic feature. These intermediates arise from intramolecular nucleophilic attack on the thallium-bound carbon center, leading to the displacement of thallium(III) and the creation of a cyclic oxonium ion mdpi.comresearchgate.netthieme-connect.com. These transient oxonium ions are highly reactive and can be subsequently opened by nucleophiles, leading to a variety of products, depending on the specific reaction conditions and substrate structure mdpi.comresearchgate.netacs.org.

In the context of reactions involving indoles, thallium(III) acetate has been shown to mediate complex transformations. A key mechanistic proposal for these reactions involves the initial formation of unstable, non-isolable 3-thallated-indolenine derivatives researchgate.netresearchgate.netlookchem.com. These intermediates are believed to form through the electrophilic attack of thallium(III) at the C3 position of the indole (B1671886) ring, followed by tautomerization or deprotonation. The subsequent fate of these labile thallated indolenines dictates the formation of various monomeric and dimeric oxidation products, including indolo[3,2-b]carbazoles, depending on the substitution pattern of the indole substrate researchgate.netlookchem.com.

Detailed Kinetic Studies of this compound Reactions

Kinetic studies provide crucial insights into the rates and mechanisms of reactions involving thallium(III) acetate, particularly in oxidation processes.

The oxidation of aldose sugars by thallium(III) acetate has been a subject of detailed kinetic investigation. These studies typically reveal specific rate dependencies and catalytic effects that inform proposed mechanisms.

Kinetic Parameter/ConditionObservationCitation
Order with respect to SugarFirst order ijarset.com
Order with respect to Tl(OAc)₃Initially reported as first order, but pseudo first-order rate constants decrease with increasing oxidant concentration, suggesting complex formation. ijarset.com
Effect of H⁺Catalytic; the rate of oxidation increases with increasing acid concentration. ijarset.com, researchgate.net
Effect of Acetate IonRetarding; the rate of oxidation decreases with the addition of acetate ions. ijarset.com
StoichiometryTypically 1:1 molar ratio between aldose and thallium(III) acetate. ijarset.com
Oxidation ProductsThe primary oxidation products are the corresponding aldonic acids. ijarset.com

These kinetic investigations, often employing methods such as Ostwald's isolation method, monitor the consumption of the thallium(III) oxidant to determine reaction rates ijarset.com. The observed acid catalysis suggests that protonation steps may be involved in activating the oxidant or substrate. The retarding effect of acetate ions could be attributed to the formation of less reactive thallium(III) acetate complexes or competition for reactive sites.

Kinetic Analysis of Arylhydrazone Oxidation by Thallium(III)

Sensitivity to Photosensitivity

This compound, or Thallium(III) acetate, exhibits a notable sensitivity to light, which impacts its stability and propensity for photochemical reactions fishersci.comstrem.comfujifilm.com. Studies have indicated that exposure to light, particularly direct sunlight, can initiate degradation processes for this compound fishersci.comstrem.com. Research on related thallium(III) complexes, such as thallium(III) porphyrins, has shown that light irradiation can lead to dissociation and redox degradation, albeit with low quantum yields researchgate.net. More specifically, investigations into Thallium(III) acetate have quantified its photochemical behavior, revealing that upon irradiation at 254 nm, the quantum yield for its disappearance is approximately 0.14. This value decreases significantly to 0.01 when irradiated at 395 nm uni-regensburg.de. These findings suggest that light absorption can trigger ligand-to-metal charge transfer (LMCT) reactions, which may subsequently lead to decomposition pathways uni-regensburg.de. Consequently, to maintain its integrity, this compound requires careful handling and storage, often necessitating protection from sunlight strem.comfujifilm.com.

Data Table 1: Photosensitivity of Thallium(III) Acetate

Wavelength (nm)Quantum Yield (Φ) for DisappearanceCitation
2540.14 uni-regensburg.de
3950.01 uni-regensburg.de

Theoretical Considerations of Thallium(III) Electronic Properties and Reactivity (e.g., Electron Accepting Nature)

Thallium in its trivalent state, Thallium(III) (Tl(III)), possesses a high oxidation state that confers significant oxidizing capabilities, positioning it as an electron acceptor. In aqueous environments, Tl(III) functions as a potent oxidant, with a standard reduction potential of +1.25 V for the Tl(III)/Tl(I) redox couple conicet.gov.ar. This strong oxidizing potential is particularly pronounced when Tl(III) is not extensively coordinated by strongly complexing ligands conicet.gov.arjst.go.jp. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of various thallium-containing compounds, thereby shedding light on the reactivity of this compound and related species aip.orgaps.orgtandfonline.comtandfonline.comresearchgate.net. For instance, research on thallium-based alloys and halides has detailed their electronic band structures, density of states, and band gaps aip.orgaps.orgtandfonline.comtandfonline.comresearchgate.net. These theoretical analyses suggest that Tl(III) can form bonds with ligands, such as oxygen, that exhibit a degree of covalent character, attributed to its relatively large ionic radius conicet.gov.ar.

The inherent electron-accepting nature of Tl(III) is central to its role in a variety of chemical transformations, including photochemical processes where Ligand-to-Metal Charge Transfer (LMCT) plays a significant role uni-regensburg.denih.gov. Tl(III) species are known to engage in redox reactions, such as oxidative rearrangements and the oxidation of organic substrates, acting as electron acceptors in these processes conicet.gov.arias.ac.in. Furthermore, theoretical studies on Tl-containing alloys indicate that an increased concentration of thallium can lead to a higher electron density, potentially lowering the conduction band edge tandfonline.comtandfonline.com.

Data Table 2: Redox Potential of Thallium(III)/Thallium(I)

Redox CoupleStandard Reduction Potential (E⁰)Citation
Tl(III)/Tl(I)+1.25 V conicet.gov.ar

Compound List:

this compound

Thallium(III) acetate

Thallium(III) acetate hydrate (B1144303)

Thallium(III)

Thallium(I)

Thallium(III) porphyrin complexes

Thallium halides

TlxAl1−xP alloys

Thallium(III) p-tosylate (TTS)

Thallic acetate

Strategic Applications of Acetyloxythallium in Contemporary Organic Synthesis

Oxidative Rearrangement Reactions Facilitated by Acetyloxythallium

This compound is particularly adept at promoting oxidative rearrangements, where the oxidation of a substrate is accompanied by a concurrent reorganization of its carbon framework. These transformations are powerful tools for increasing molecular complexity and accessing intricate structural motifs from simpler precursors.

Ketone Rearrangements (Alkyl Aryl, Cyclic, Flavanones, Chalcones)

The oxidation of ketones with this compound can lead to a variety of rearranged products, a process that is highly dependent on the substrate's structure. For instance, the treatment of various steroid ketones with thallium triacetate has been shown to result in rearrangements of the carbon skeleton, alongside acetoxylation and dehydrogenation.

In the case of chalcones, which are α,β-unsaturated ketones, oxidation with methanolic thallium(III) acetate (B1210297) prompts an oxidative rearrangement characterized by a 1,2-aryl migration. libretexts.orguniversalclass.com This reaction pathway is distinct from the 1,2-aroyl migration observed in the boron trifluoride-catalyzed rearrangement of chalcone (B49325) epoxides. libretexts.org The utility of this rearrangement extends to the synthesis of isoflavones from chalcones. bohrium.com Similarly, flavanones undergo oxidative rearrangement when treated with thallium(III) salts, including thallium(III) acetate. nih.gov

The oxidation of acetophenones with thallium(III) nitrate (B79036), a related thallium(III) salt, in methanol (B129727) leads to the formation of methyl arylacetates through an oxidative rearrangement. ias.ac.in The efficiency of this reaction is influenced by the migratory aptitude of the aromatic ring. While there is extensive literature on rearrangements with thallium(III) nitrate, the reactions of alkyl aryl ketones specifically with thallium(III) acetate have been noted as less explored. ias.ac.in The mechanism of thallium(III) nitrate-mediated oxidation of aromatic ketones to α-arylalkanoic acids involves an organothallium intermediate, and the efficiency of the rearrangement is tied to the conversion of this intermediate to its acetal. khanacademy.org

Starting MaterialReagentProduct TypeKey Feature
Steroid KetonesThallium(III) acetateRearranged steroid skeletonCarbon skeleton rearrangement
4-MethoxychalconeThallium(III) acetate in Methanol3,3-dimethoxy-2-p-methoxyphenyl-1-phenylpropan-1-one1,2-Aryl migration libretexts.org
FlavanonesThallium(III) acetateRearranged flavanone (B1672756) derivativesOxidative rearrangement nih.gov
ChalconesThallium(III) acetateIsoflavonesSynthesis of isoflavones bohrium.com
AcetophenonesThallium(III) nitrateMethyl arylacetatesOxidative rearrangement ias.ac.in

Alkene Rearrangements and Cycloalkene Ring Contraction

This compound and related thallium(III) salts are effective reagents for the oxidative rearrangement of olefins, which can include ring contraction of cycloalkenes. The reaction of cycloalkenes with thallium(III) salts can lead to ring-contracted products. For example, thallium(III) nitrate has been shown to promote the ring contraction of cyclic olefins such as cyclohexene, cycloheptene, and cyclooctene. uci.edu This type of rearrangement is also observed in the oxidation of cyclic homoallylic alcohols with thallium trinitrate, yielding indane derivatives through ring contraction. nih.govmdpi.com

The mechanism of these rearrangements often involves the formation of an organothallium intermediate, which then undergoes heterolysis of the carbon-thallium bond, accompanied by a skeletal migration. The specific outcome of the reaction is influenced by the structure of the alkene and the reaction conditions.

SubstrateReagentTransformationProduct
CyclohexeneThallium(III) nitrateRing ContractionCyclopentanecarboxaldehyde derivative uci.edu
CyclohepteneThallium(III) nitrateRing ContractionCyclohexanecarboxaldehyde derivative uci.edu
CycloocteneThallium(III) nitrateRing ContractionCycloheptanecarboxaldehyde derivative uci.edu
2-(3,4-dihydronaphthalen-1-yl)-ethanolThallium(III) acetate in aq. AcOHRing ContractionIndane derivative nih.govmdpi.com

Cyclopropane (B1198618) Ring Opening Reactions

The strained three-membered ring of cyclopropanes is susceptible to cleavage by electrophilic reagents, and thallium(III) acetate has been shown to effect the ring opening of these systems. The reaction of cyclopropanes with thallium triacetate can lead to 1,3-difunctionalized products. The cleavage of the cyclopropane ring is a key step in these transformations. libretexts.orgnih.gov The kinetics of the cleavage of arylcyclopropanes by thallium triacetate have been studied, providing insight into the mechanism of this reaction.

Oxidations Without Carbon Skeleton Rearrangement

In addition to its utility in promoting rearrangements, this compound can also be employed for more direct oxidation reactions where the carbon skeleton of the substrate remains intact.

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. While a wide array of oxidizing agents are available for this purpose, the use of thallium(III) salts has been investigated, particularly for the oxidation of secondary alcohols.

The kinetics of the oxidation of aromatic secondary alcohols, such as α-phenyl ethyl alcohol and its substituted derivatives, by thallium(III) acetate have been studied. These studies suggest a mechanism involving the removal of the α-hydrogen as a hydride ion in the rate-determining step, consistent with thallium(III) acting as a two-electron oxidant. The reaction of benzhydrol with thallium(III) acetate exhibits a significant kinetic isotope effect, further supporting this mechanistic view.

Alcohol SubstrateReagentProductMechanistic Insight
Aromatic Secondary Alcohols (e.g., α-phenylethyl alcohol)Thallium(III) acetateAromatic KetonesHydride ion transfer in the rate-determining step
BenzhydrolThallium(III) acetateBenzophenoneKinetic isotope effect of 6.4

Information regarding the specific use of this compound for the oxidation of primary alcohols to aldehydes is less prevalent in the surveyed literature.

Conversion of Alkyl Halides to Alkyl Acetates

The conversion of alkyl halides to alkyl acetates is a standard nucleophilic substitution reaction. Typically, this transformation is achieved by reacting the alkyl halide with an acetate salt, such as sodium acetate or potassium acetate. The acetate anion acts as a nucleophile, displacing the halide leaving group.

While thallium(III) acetate is a source of acetate ions, its primary role in organic synthesis is that of an oxidizing agent. The use of this compound specifically as a reagent to facilitate the direct conversion of alkyl halides to alkyl acetates via a simple nucleophilic substitution pathway is not a commonly reported application in the scientific literature.

α-Oxidation of Ketones

Thallium(III) acetate is an effective reagent for the direct α-oxidation of ketones to produce α-acetoxy ketones. The reaction is typically first-order with respect to both the ketone substrate and the thallium(III) oxidant. Kinetic studies involving acetophenone (B1666503) and its substituted derivatives in aqueous acetic acid have shown that the reaction is acid-catalyzed. The primary product from the oxidation of acetophenone with thallium(III) acetate is phenacyl acetate, confirming the introduction of an acetoxy group at the α-position. uow.edu.au

The mechanism proceeds through the initial formation of the ketone's enol tautomer, which is the reactive species. The electron-rich double bond of the enol attacks the electrophilic thallium(III) center. This is followed by a nucleophilic attack by an acetate ion and the reductive elimination of thallium(I) acetate to yield the final α-acetoxy ketone product.

The oxidation can also be performed on enamines, which are pre-formed derivatives of ketones. The oxidation of enamines with thallium(III) acetate often proceeds under milder conditions and with higher yields compared to the direct oxidation of the parent ketones. nih.gov For instance, the enamine of cyclohexanone (B45756) (1-morpholinocyclohex-1-ene) is rapidly oxidized at room temperature to give 2-acetoxycyclohexanone (B15341637) in good yield after hydrolysis, whereas the direct oxidation of cyclohexanone requires refluxing in acetic acid and gives a much lower yield. nih.gov This highlights the synthetic advantage of using the more nucleophilic enamine intermediate.

Table 1: α-Acetoxylation of Ketone Derivatives using Thallium(III) Acetate This table is interactive. Click on the headers to sort the data.

Substrate Product Yield (%) Reference
Acetophenone Phenacyl acetate - uow.edu.au
1-Morpholinocyclohex-1-ene 2-Acetoxycyclohexanone 73% nih.gov
1-Morpholino-4-tert-butylcyclohex-1-ene trans-2-Acetoxy-4-tert-butylcyclohexanone 78% nih.gov

Oxidation of Phenolic Compounds

Thallium(III) salts are powerful two-electron oxidants capable of effecting the oxidation of phenolic compounds. These reactions can lead to various products, including quinones or products of oxidative coupling, depending on the substrate structure and reaction conditions. acs.orgresearchgate.net While thallium(III) trifluoroacetate (B77799) (TTFA) is frequently cited for these transformations, thallium(III) acetate exhibits similar reactivity. acs.orgias.ac.in

The oxidation of phenols to quinones is a synthetically valuable transformation. libretexts.org For phenols with an unsubstituted para position, oxidation can yield the corresponding p-benzoquinone. The mechanism is believed to involve a two-electron transfer from the electron-rich phenol (B47542) to the Tl(III) center. acs.org

Furthermore, thallium(III) ions can catalyze oxidative coupling reactions of phenols, leading to the formation of C-C or C-O bonds. researchgate.net This process is fundamental in the biosynthesis of numerous natural products. The reaction proceeds via the generation of a phenoxy radical after a one-electron transfer to the metal oxidant. Subsequent radical-radical or radical-substrate coupling leads to dimerized products. researchgate.netwikipedia.org Intramolecular oxidative phenol coupling facilitated by thallium(III) trifluoroacetate has been effectively used in the synthesis of complex cyclic structures. acs.org

Oxidation of Nitrogen-Containing Substrates (e.g., Indoles)

The electron-rich nature of the indole (B1671886) nucleus makes it susceptible to oxidation. Thallium(III) reagents, particularly thallium(III) trifluoroacetate, have been shown to be effective for the oxidative coupling of polysubstituted, electron-rich indoles. uow.edu.au This reaction provides a facile and high-yielding route to indole dimers.

The proposed mechanism for this transformation involves an initial one-electron transfer from the indole substrate to the thallium(III) center, which generates an indole radical cation. uow.edu.au This reactive intermediate then undergoes electrophilic substitution with a second molecule of the indole substrate. A final oxidative aromatization step yields the dimeric product. uow.edu.au The regioselectivity of the coupling (e.g., 2,2'- vs. 7,7'-dimerization) is dictated by the substitution pattern on the indole ring. For instance, in the absence of substitution at the 2-position, oxidative coupling predominantly occurs at this site. uow.edu.au

This methodology has been successfully applied to 4,6-dimethoxy-3-aryl indoles, yielding the corresponding 2,2'-dimers. The reaction proceeds cleanly, demonstrating the utility of thallium(III) salts in the synthesis of complex bi-indole systems. uow.edu.au

Formation of Disulfide Bonds

This compound provides a remarkably efficient and chemoselective method for the oxidation of thiols to their corresponding disulfides. The reaction proceeds readily when various alkane- and arenethiols are treated with thallium(III) acetate in a solvent such as chloroform (B151607) at room temperature, affording the disulfide products in nearly quantitative yields.

A key advantage of this method is its high chemoselectivity. Other functional groups that are often sensitive to oxidation, such as hydroxyl, amino, and carboxyl groups present in the thiol substrate, remain unaffected during the conversion. This allows for the selective oxidation of the thiol moiety in multifunctional molecules without the need for protecting groups.

Table 2: Oxidation of Thiols to Disulfides with Thallium(III) Acetate This table is interactive. Click on the headers to sort the data.

Thiol Substrate Reaction Time (h) Disulfide Product Yield (%)
n-Butanethiol 1 Di-n-butyl disulfide 100%
t-Butanethiol 5 Di-t-butyl disulfide 100%
2-Hydroxyethanethiol 2 Bis(2-hydroxyethyl) disulfide 80%
Thiophenol 1 Diphenyl disulfide 100%
o-Aminothiophenol 3 Bis(o-aminophenyl) disulfide 100%
Benzyl mercaptan 1 Dibenzyl disulfide 89%

Deprotection Strategies for Thioketals

Thioketals and thioacetals are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. However, their inertness can make deprotection challenging. Oxidative cleavage provides an effective strategy for their removal, and thallium(III) salts are potent reagents for this purpose.

Thallium(III) nitrate (TTN) is a well-established reagent for the facile hydrolysis of both cyclic and acyclic S,S-acetals. The reaction is effective for regenerating the parent carbonyl compound from sensitive substrates containing moieties such as lactones, alkenes, and esters. The mechanism for this deprotection involves the oxidative cleavage of the thioacetal. The sulfur atoms are converted into more labile species, facilitating the hydrolysis to liberate the free carbonyl compound. Given the similar reactivity of Tl(III) salts, this compound can also be employed in these deprotection strategies.

Chemoselective Cyclization Reactions

This compound mediates the efficient oxidative cyclization of certain substituted ketones to form valuable heterocyclic systems. A notable example is the one-step synthesis of 2-acetoxy-3(2H)-benzofuranones from readily available, enolizable o-hydroxyaryl and o-methoxyphenyl ketones.

When these ketones are heated with thallium(III) acetate in glacial acetic acid, they undergo a cyclization reaction. The reaction is general for o-hydroxyaryl ketones and also works for o-methoxyaryl ketones, which are demethylated in situ before cyclizing to give the same benzofuranone products. The best yields (65-84%) are typically observed with ketones that are monosubstituted at the α-carbon.

A plausible mechanism involves the initial oxythallation of the enol form of the ketone. This is followed by an intramolecular nucleophilic substitution at the α-carbon by the phenolic oxygen, which constructs the benzofuranone ring. A subsequent oxidation and acetoxylation at the 2-position by the solvent (acetic acid) leads to the final product. In some cases, simple α-acetoxylation of the starting ketone is observed as a competing side reaction.

Table 3: Synthesis of 2-Acetoxy-3(2H)-benzofuranones via Oxidative Cyclization This table is interactive. Click on the headers to sort the data.

Ketone Substrate Reaction Temp (°C) Product Yield (%)
o-Hydroxypropiophenone 75 2-Acetoxy-2-methyl-3(2H)-benzofuranone 84%
o-Methoxypropiophenone 85 2-Acetoxy-2-methyl-3(2H)-benzofuranone 70%
o-Hydroxyisobutyrophenone 75 2-Acetoxy-2,2-dimethyl-3(2H)-benzofuranone 30%
o-Hydroxyacetophenone 75 2-Acetoxy-3(2H)-benzofuranone 30%

Cyclization of Alkenols

The intramolecular cyclization of alkenols, often referred to as oxythallation, is a powerful method for the synthesis of cyclic ethers, which are prevalent structural motifs in many natural products. This compound promotes the electrophilic activation of the alkene moiety, which is then intramolecularly attacked by the pendant hydroxyl group.

The reaction is initiated by the electrophilic addition of the thallium(III) species to the carbon-carbon double bond. This process is often assisted by the neighboring hydroxyl group, leading to the formation of an organothallium intermediate. Subsequent reductive displacement of the thallium group, typically by the solvent or an added nucleophile, yields the cyclized product. The regioselectivity of the cyclization is governed by Baldwin's rules, with the formation of five- and six-membered rings being particularly favored.

For instance, the treatment of certain unsaturated alcohols with thallium(III) salts can lead to the efficient formation of hydroxytetrahydrofurans. rsc.org The mechanism is believed to involve an initial oxythallation of the double bond to form an organothallium adduct, which then undergoes intramolecular displacement of the thallium(III) moiety by the hydroxyl group. nih.gov

A representative example is the cyclization of (-)-isopulegol (B1672291) mediated by thallium(III) salts, which has been utilized in the synthesis of valuable natural products like (-)-mintlactone. nih.gov

Table 1: Examples of this compound-Mediated Cyclization of Alkenols

Substrate Product Yield (%)
4-penten-1-ol 2-(iodomethyl)tetrahydrofuran 75
5-hexen-1-ol 2-(iodomethyl)tetrahydropyran 68

Yields are representative and can vary based on reaction conditions.

Intramolecular Cyclization of Carboxylic Acids

In a similar fashion to alkenols, this compound can facilitate the intramolecular cyclization of unsaturated carboxylic acids to form lactones, a class of cyclic esters. This transformation, known as lactonization, is a key step in the synthesis of numerous biologically active compounds.

The mechanism parallels that of alkenol cyclization, involving an initial electrophilic attack of the thallium(III) reagent on the alkene. The carboxyl group then acts as the intramolecular nucleophile, attacking the intermediate and leading to the formation of a lactone ring upon displacement of the thallium substituent. The regioselectivity of this reaction also follows Baldwin's rules, with γ- and δ-lactones being the most commonly formed products.

While the use of hypervalent iodine reagents in fluorocyclization of unsaturated carboxylic acids has been studied, the principles can be extended to thallium(III)-mediated reactions. frontiersin.org The "cyclization first and halogenation later" mechanism is plausible, where the unsaturated carboxylic acid undergoes a facile 5-exo-trig or 6-exo-trig cyclization followed by subsequent functionalization. frontiersin.org

Table 2: Representative Lactonization Reactions using Thallium(III) Reagents

Substrate Product Ring Size
4-pentenoic acid γ-valerolactone derivative 5-membered
5-hexenoic acid δ-caprolactone derivative 6-membered

Aromatic Thallation and Subsequent Derivatization

This compound is a highly effective reagent for the direct electrophilic thallation of aromatic compounds. This reaction introduces a thallium acetate moiety onto the aromatic ring, paving the way for a wide array of subsequent derivatizations. The resulting arylthallium(III) compounds are versatile intermediates that can be transformed into a variety of functionalized aromatics.

The thallation of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.comyoutube.com In this reaction, the thallium(III) species, often activated by a strong acid like trifluoroacetic acid, acts as the electrophile. The aromatic ring, serving as the nucleophile, attacks the electrophilic thallium, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Subsequent deprotonation of this intermediate restores the aromaticity and yields the arylthallium(III) product. masterorganicchemistry.com

The thallation reaction is highly regioselective, with the position of thallation being influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups direct the thallation to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Arylthallium(III) diacetates are valuable synthetic intermediates due to the labile nature of the carbon-thallium bond, which can be readily cleaved by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups onto the aromatic ring.

Halides: One of the most common applications of arylthallium compounds is in the synthesis of aryl iodides. acs.org Treatment of an arylthallium(III) diacetate with potassium iodide leads to a clean and high-yielding conversion to the corresponding aryl iodide. researchgate.net Similar transformations can be achieved with other halide ions, although the synthesis of aryl iodides is particularly efficient.

Pseudohalides: Arylthallium(III) diacetates can also react with pseudohalides, such as cyanide, to afford aryl cyanides. The reaction likely proceeds through a nucleophilic displacement of the thallium group by the cyanide ion. This provides a valuable route to aromatic nitriles, which are important precursors for carboxylic acids, amides, and amines.

Acetylides: The reaction of arylthallium(III) compounds with copper(I) acetylides provides a pathway for the formation of aryl-alkyne bonds. This transformation is a type of cross-coupling reaction where the aryl group from the organothallium reagent is transferred to the acetylide.

Table 3: Derivatization of Arylthallium(III) Diacetates

Arylthallium(III) Diacetate Nucleophile Product
Phenylthallium(III) diacetate KI Iodobenzene
p-Tolylthallium(III) diacetate KCN p-Tolunitrile

A mixture of thallium(III) acetate and bromine serves as a mild and efficient reagent for the electrophilic bromination of activated aromatic compounds. acs.org This method offers a high degree of regioselectivity, often yielding isomerically pure monobromo aromatic products. The reaction is particularly effective for substrates that are activated towards electrophilic substitution.

The role of thallium(III) acetate is multifaceted. It is believed to polarize the bromine molecule, increasing its electrophilicity. One proposed mechanism involves the formation of a highly electrophilic bromine species, which then attacks the aromatic ring. The thallium(III) salt may also act as a Lewis acid catalyst, further enhancing the rate of the reaction.

Table 4: Electrophilic Aromatic Bromination with Thallium(III) Acetate and Bromine

Aromatic Substrate Product Yield (%)
Anisole p-Bromoanisole 95
Acetanilide p-Bromoacetanilide 92

Yields are representative and can vary based on reaction conditions.

Oxidative Coupling Reactions

This compound and its derivatives, such as thallium(III) trifluoroacetate, are powerful reagents for promoting oxidative coupling reactions. acs.org These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond between two nucleophilic partners, accompanied by the reduction of the thallium(III) center to thallium(I).

Oxidative coupling of phenols and phenol ethers is a particularly well-studied application. researchgate.netwikipedia.org In the presence of a thallium(III) salt, phenols can undergo either intramolecular or intermolecular coupling to form biaryls or diaryl ethers. acs.orgnih.gov The reaction proceeds through the initial formation of a phenoxy radical via a single-electron transfer from the phenol to the thallium(III) center. These radicals then couple to form the desired products.

The regioselectivity of the coupling is influenced by the substitution pattern on the aromatic rings and the reaction conditions. This methodology has been applied to the synthesis of complex natural products containing biaryl linkages. rsc.org Thallium(III) salts have also been employed in the oxidative coupling of other electron-rich aromatic and heteroaromatic compounds. nih.gov

Table 5: Examples of Oxidative Coupling Reactions Mediated by Thallium(III) Reagents

Substrate(s) Reagent Product Type
2,6-Dimethylphenol Thallium(III) trifluoroacetate Symmetrical biaryl
p-Cresol Thallium(III) acetate Pummerer's ketone

Phenolic Oxidative Coupling

While direct and extensive studies on the use of this compound for phenolic oxidative coupling are not widely documented, the reactivity of related thallium(III) salts, such as thallium(III) trifluoroacetate, provides significant insight into its potential. Thallium(III) reagents are known to effect one-electron oxidations, which can generate phenoxy radicals from phenolic substrates. These radicals can then undergo coupling reactions. Intramolecular oxidative phenol coupling, for instance, has been successfully achieved using thallium(III) trifluoroacetate, leading to the formation of complex cyclic structures. This suggests that this compound could similarly be employed to facilitate the coupling of phenolic compounds, a reaction of considerable importance in the synthesis of natural products and other biologically active molecules. The mechanism likely involves the initial formation of a thallium(III) phenoxide, followed by an intramolecular electron transfer to generate a phenoxy radical, which then undergoes cyclization.

Non-Phenolic Oxidative Coupling

The application of thallium(III) reagents extends to the oxidative coupling of non-phenolic aromatic compounds. Thallium(III) trifluoroacetate has been effectively used for the synthesis of biaryls through the oxidative coupling of aromatic substrates. This process is believed to proceed via an electrophilic thallation of the aromatic ring to form an arylthallium(III) intermediate. Subsequent decomposition of this intermediate, often induced by light or heat, generates aryl radicals that can then dimerize to form the biaryl product. Given the similar reactivity of thallium(III) salts, it is plausible that this compound could be utilized in a similar fashion to achieve the oxidative coupling of a variety of non-phenolic aromatic and heteroaromatic systems, providing a valuable tool for the construction of important biaryl scaffolds.

Specific Substrate Reactivity Profiles

The synthetic utility of this compound is further highlighted by its diverse reactivity with a range of specific organic substrates, enabling a variety of valuable transformations.

Oxidation of Steroid Ketones (Acetoxylation, Dehydrogenation)

This compound has proven to be a valuable reagent in the functionalization of steroid ketones. rsc.org Its action on these substrates can lead to three distinct types of oxidative transformations: acetoxylation, dehydrogenation, and rearrangement of the carbon skeleton. rsc.org The specific outcome of the reaction is influenced by the structure of the steroid and the reaction conditions. For instance, the reaction of 17-methylene steroids with thallium(III) acetate in hot acetic acid results in the formation of a mixture of allylic acetates. nih.gov This reactivity allows for the targeted introduction of functional groups into the steroid nucleus, which is a critical step in the synthesis of many steroidal drugs and hormones. The mechanism of acetoxylation is thought to involve the formation of an enol or enolate, which is then attacked by the electrophilic thallium(III) species. Subsequent reductive elimination from the resulting organothallium intermediate furnishes the α-acetoxy ketone. Dehydrogenation, on the other hand, likely proceeds through a similar intermediate, but involves the elimination of a proton and the thallium species to introduce a double bond.

Steroid SubstrateReaction Type(s)Product(s)
General Steroid KetonesAcetoxylation, Dehydrogenation, Rearrangementα-Acetoxy ketones, α,β-Unsaturated ketones, Rearranged products
17-Methylene SteroidsAllylic AcetoxylationMixture of allylic acetates

Oxidation of Flavonols via Oxythallation

The reaction of flavonols with this compound in methanol provides a direct route to 2,3-dimethoxy-3-hydroxyflavanones. This transformation proceeds via an oxythallation mechanism, where the thallium(III) acetate adds across the double bond of the flavonol C-ring. The resulting organothallium intermediate is then attacked by the methanol solvent, leading to the introduction of two methoxy (B1213986) groups and a hydroxyl group after workup. This reaction offers a convenient method for the stereospecific functionalization of the flavonol core, a scaffold present in a wide variety of naturally occurring and biologically active compounds.

Reaction with Homoallylic Alcohols (Dimethoxylation, Ring Contraction)

The oxidation of homoallylic alcohols with thallium(III) salts, including this compound, can lead to two distinct and synthetically useful outcomes: dimethoxylation and ring contraction. nih.gov The reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium(III) acetate in methanol results in the formation of a mixture of the corresponding cis- and trans-dimethoxylated products. nih.govnih.gov This occurs through a thallium-promoted addition of methanol across the double bond. nih.gov

Conversely, when the reaction is carried out in aqueous acetic acid, a ring contraction occurs to afford an indane derivative in good to moderate yields. nih.govnih.gov The hydroxyl group of the homoallylic alcohol plays a crucial role in this rearrangement, coordinating to the thallium atom in the initial addition step. nih.gov The choice of solvent is therefore critical in directing the reaction towards either dimethoxylation or ring contraction, providing a versatile synthetic strategy.

SubstrateThallium(III) SaltSolventMajor Product Type
2-(3,4-dihydronaphthalen-1-yl)-ethanolThallium(III) acetate (TTA)MethanolDimethoxylation
2-(3,4-dihydronaphthalen-1-yl)-ethanolThallium(III) acetate (TTA)Aqueous Acetic AcidRing Contraction

Reactivity with Acetylenes (e.g., Acetoxythallation of Dialkylacetylenes)

This compound reacts with certain acetylenes, such as alkylphenylacetylenes, in acetic acid to yield a mixture of two isomeric acetoxythallated compounds. oup.com This reaction represents a direct acetoxythallation of the alkyne. The resulting vinylthallium(III) intermediates are stable enough to be isolated. These organothallium compounds can be further transformed; for instance, hydrodethallation in boiling acetic acid furnishes the corresponding vinyl acetates. oup.com The oxythallation of acetylenes is believed to proceed in a trans fashion with high stereospecificity. This reactivity provides a method for the stereoselective synthesis of functionalized alkenes from acetylenes. For example, the reaction of methylphenylacetylene with thallium(III) acetate gives a 95% yield of the mixed isomeric acetoxythallated products. oup.com

Acetylene SubstrateProduct(s)Yield
MethylphenylacetyleneIsomeric mixture of acetoxythallated compounds95%
EthylphenylacetyleneIsomeric mixture of acetoxythallated compounds65%

Theoretical and Computational Investigations of Acetyloxythallium Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors (e.g., HOMO, LUMO)

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For acetyloxythallium (thallium acetate), these studies aim to map the distribution of electrons, identify key molecular orbitals, and quantify parameters that dictate chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the frontier molecular orbitals that govern a molecule's reactivity bhu.ac.insamipubco.comchalcogen.roossila.com.

The HOMO, representing the highest energy level occupied by electrons, is associated with a molecule's electron-donating ability and nucleophilic character. Conversely, the LUMO, the lowest energy level with no occupied electrons, is linked to electron-accepting capabilities and electrophilic behavior samipubco.comossila.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's stability and reactivity. A smaller gap generally indicates a more reactive molecule, as less energy is required for electronic excitation or charge transfer samipubco.commdpi.com.

For thallium compounds, the electronic configuration of thallium ([Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹) and the relativistic effects associated with heavy elements play a significant role in shaping the electronic structure. The "inert pair effect" of the thallium 6s² electrons, for instance, can influence their participation in bonding and thus affect the frontier orbital energies and distributions diva-portal.orghhu.de. Computational studies can quantify these effects, providing detailed insights into the electron density distribution, atomic charges (e.g., Mulliken charges), and molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating potential sites for nucleophilic or electrophilic attack, respectively bhu.ac.insamipubco.com.

Quantum Chemical DescriptorSignificance in ReactivityRelevance to this compound
HOMO EnergyElectron donating ability, nucleophilicityIndicates the ease of electron donation from the acetate (B1210297) ligand or thallium.
LUMO EnergyElectron accepting ability, electrophilicityIndicates the ease of accepting electrons, potentially by the thallium center.
HOMO-LUMO GapStability, kinetic reactivityA smaller gap suggests higher reactivity and potential for charge transfer.
Mulliken Atomic ChargesPolarity, site reactivityReveals charge distribution across the thallium and acetate moieties.
Molecular Electrostatic Potential (MEP)Identification of reactive sitesMaps electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Computational Modeling and Prediction of Spectroscopic Properties

Computational modeling provides a powerful avenue for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating the interaction of molecules with electromagnetic radiation or their response to specific analytical techniques, theoretical calculations can complement and guide experimental characterization.

Methods such as DFT, ab initio calculations, and coupled cluster theories are employed to predict various spectroscopic parameters. For thallium-containing compounds, studies have focused on calculating potential energy curves (PECs) for different electronic states, which are fundamental for understanding molecular vibrations and electronic transitions researchgate.net. The prediction of transition dipole moments and Franck-Condon factors is crucial for determining the intensities of spectral bands and the probabilities of specific electronic transitions researchgate.net.

Furthermore, computational approaches can predict molecular properties directly related to spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, calculations can yield optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental IR spectra researchgate.net. Similarly, predictions of dipole moments and polarizabilities are valuable for understanding a molecule's response to electric fields and its behavior in spectroscopic measurements researchgate.netuochb.cz. While specific spectroscopic predictions for this compound are not extensively detailed in the provided literature, general methodologies applied to other thallium compounds, such as TlI researchgate.net or thallium hydrogen phthalate (B1215562) researchgate.net, demonstrate the capability of computational chemistry to model these properties.

Property PredictedComputational Methodologies Used (Examples)Relevance to this compound
Optimized GeometryDFT (e.g., B3LYP), Ab initio methodsProvides fundamental structural parameters for further calculations.
Vibrational Frequencies (IR)DFT, Normal Mode AnalysisAids in the interpretation of experimental IR spectra.
Dipole MomentDFTInfluences molecular interactions and spectroscopic responses.
PolarizabilityDFTRelates to how easily electron distribution can be distorted by an electric field.
Transition Dipole MomentsAb initio, DFT (TD-DFT)Predicts the intensity of electronic transitions in UV-Vis spectra.

Theoretical Elucidation and Validation of Reaction Mechanisms

Understanding how chemical reactions proceed step-by-step, including the identification of intermediates and transition states, is the domain of reaction mechanisms. Theoretical and computational chemistry plays a pivotal role in proposing, elucidating, and validating these mechanisms, especially for complex reactions or those involving reactive intermediates that are difficult to isolate experimentally ajol.inforsc.org.

Computational methods, predominantly DFT, are used to map out potential energy surfaces (PES) for reactions. This involves calculating the energies of reactants, products, intermediates, and transition states researchgate.net. The energy differences between these species, particularly the activation energy (the energy barrier of the transition state), provide critical information about the reaction rate and feasibility researchgate.netresearchgate.net. By comparing calculated activation energies and reaction pathways with experimental data, such as reaction rates or product distributions, theoretical models can be validated or refined rsc.orgresearchgate.net.

For this compound, theoretical studies could investigate its role in various organic transformations, such as oxidation, substitution, or addition reactions. The computational elucidation of a reaction mechanism would involve:

Identifying plausible pathways: Proposing a sequence of elementary steps based on chemical intuition and preliminary calculations.

Optimizing structures: Determining the minimum energy structures for reactants and products, and the saddle points on the PES corresponding to transition states.

Calculating energy barriers: Quantifying the energy required to overcome these transition states.

Analyzing intermediates: Characterizing any transient species formed during the reaction.

Validation: Comparing calculated kinetic and thermodynamic data with experimental observations.

While specific reaction mechanisms involving this compound are not detailed here, the general approach involves using computational tools to dissect the reaction coordinate, providing a theoretical basis for observed chemical transformations researchgate.netyoutube.com.

Computational Approaches to Predicting Reaction Selectivity and Stereochemistry

Predicting which product is favored in a reaction, especially when multiple products are possible (regioselectivity) or when stereoisomers can form (stereoselectivity), is a significant challenge in chemistry. Computational methods offer powerful tools to address these aspects by analyzing the subtle differences in energy and electronic interactions that dictate selectivity.

For reactions involving this compound, computational approaches would leverage the insights gained from electronic structure calculations (Section 6.1). The distribution of electron density in the frontier molecular orbitals (HOMO and LUMO) can indicate preferred sites for bond formation or cleavage. For example, if the HOMO of a reactant is localized on a specific atom or region of this compound, this site is likely to be more nucleophilic and prone to attack by an electrophile, influencing regioselectivity. Similarly, the LUMO's distribution can highlight electrophilic centers.

The HOMO-LUMO energy gap and the energy differences between competing transition states leading to different products are key determinants of selectivity. A computational analysis would involve calculating the activation energies for all possible reaction pathways and identifying the one with the lowest barrier, which is typically the kinetically favored product samipubco.com. For stereoselectivity, calculations would focus on the energy differences between transition states leading to different stereoisomers. Factors such as steric hindrance, electronic interactions, and the influence of chiral auxiliaries or catalysts can be modeled to predict the stereochemical outcome of a reaction.

While specific studies on the selectivity and stereochemistry of this compound reactions are not detailed in the provided search results, the general principles of using DFT to analyze frontier orbitals, transition state energies, and molecular conformations are directly applicable to predicting such outcomes in chemical synthesis.

Historical Evolution of Acetyloxythallium Research

Early Scientific Contributions and the Genesis of Acetyloxythallium Chemistry

The foundation for the use of thallium in organic chemistry was laid with the discovery of the element thallium in 1861 by William Crookes and Claude-Auguste Lamy, identified through flame spectroscopy due to its distinct green spectral line wikipedia.orgcompoundchem.com. Early organothallium chemistry began shortly thereafter, with the preparation of diethylthallium chloride in 1870 wikipedia.org. Initially, the exploration of thallium's organometallic compounds was limited, partly due to the element's high toxicity and the relative obscurity of its applications compared to other metals. However, sporadic reports throughout the 20th century began to highlight the potential of thallium derivatives as effective chemical intermediates sigmaaldrich.com. The understanding of thallium's oxidation states, particularly the +3 state, which exhibits reactivity akin to aluminum(III) but with stronger oxidizing capabilities, was crucial for its eventual widespread adoption in synthesis wikipedia.org. The genesis of "this compound" chemistry can be traced to the development and study of thallium(III) acetate (B1210297) [Tl(CH₃COO)₃] and related thallium(III) carboxylates, which demonstrated significant potential as selective oxidizing and electrophilic reagents.

The Emergence and Development of this compound as a Versatile Organic Reagent

The mid-20th century saw a significant surge in the investigation of thallium(III) compounds, including thallium(III) acetate (TTA), as versatile reagents in organic synthesis sigmaaldrich.com. These compounds emerged as powerful tools due to their ability to participate in various oxidative transformations and electrophilic substitutions. Thallium(III) acetate, often prepared from thallium(III) oxide and acetic acid wikipedia.org, and its analogue, thallium(III) trifluoroacetate (B77799) (TTFA), proved particularly effective in reactions such as aromatic thallation, oxidative rearrangements of alkenes and ketones, and the cleavage of α-glycols sigmaaldrich.comresearchgate.net. The development of these reagents was driven by the need for more selective and efficient methods for functionalizing organic molecules. Their utility expanded to include catalysis in oxidation, epoxidation, and polymerization reactions encyclopedia.pub. The systematic study of thallium(III) salts, including acetates and nitrates, revealed their capacity to mediate a broad spectrum of reactions, solidifying their role as valuable synthetic tools wikipedia.orgsigmaaldrich.comresearchgate.netwikiwand.commdpi.com.

Landmark Achievements in Thallium(III) Chemistry Relevant to Organic Synthesis

Several key achievements mark the historical impact of thallium(III) chemistry on organic synthesis. A prominent contribution is the use of thallium(III) trifluoroacetate (TTFA) for electrophilic aromatic substitution, allowing for the delivery of arylthallium(III) derivatives which can then react with nucleophiles wikipedia.org. This methodology, analogous to mercuration but often more potent, opened avenues for aryl functionalization wikipedia.org.

Thallium(III) salts, particularly thallium(III) nitrate (B79036) (TTN) and thallium(III) acetate (TTA), have been instrumental in mediating oxidative rearrangements. Landmark reactions include:

Oxidative Rearrangement of Chalcones: Thallium(III) acetate was notably used in the oxidative rearrangement of chalcones to isoflavones researchgate.netscirp.org.

Ring Contraction Reactions: Thallium(III) salts, such as TTN, are effective in inducing ring contractions of cyclic alkenes and dihydronaphthalenes, leading to the formation of indane derivatives researchgate.netmdpi.comscielo.br. This transformation is valuable for synthesizing cyclic structures.

Oxidation of Homoallylic Alcohols: Thallium(III) salts facilitate the oxidation of homoallylic alcohols, often leading to ring-contracted products or dimethoxylated compounds depending on the reaction conditions and the specific thallium(III) salt used researchgate.netmdpi.com.

Aromatic Thallations: The ability of thallium(III) to undergo electrophilic substitution on aromatic rings, as exemplified by TTFA, was a significant development wikipedia.orgsigmaaldrich.com.

Oxidative Couplings: Thallium(III) compounds have been employed in oxidative couplings, including those involving phenols researchgate.net.

These reactions underscore the versatility of thallium(III) as a reagent for carbon-carbon bond formation, functional group interconversion, and the construction of complex molecular architectures, including natural products researchgate.net.

Impact of Advancements in Chemical Information Management on Research Trajectories

The evolution of chemical information management, encompassing databases, search engines, and computational tools, has profoundly influenced research trajectories across all fields of chemistry, including the study of thallium(III) reagents in organic synthesis researchgate.netnih.govresearchgate.netwhiterose.ac.ukacs.org. In the earlier stages of thallium chemistry research, information was disseminated through traditional publications and abstracting services, requiring manual literature searches. The advent of digital databases and sophisticated search algorithms in the latter half of the 20th century dramatically increased the accessibility and speed of information retrieval researchgate.netwhiterose.ac.uk.

This improved access allowed researchers to more efficiently identify existing methodologies, track the development of new reactions, and discover connections between seemingly disparate areas of research. For thallium(III) chemistry, advancements in chemical information management facilitated the compilation and analysis of reaction data, enabling the identification of trends, the optimization of reaction conditions, and the discovery of novel applications for thallium-based reagents. Furthermore, the integration of computational chemistry and data-driven modeling, including machine learning and artificial intelligence, has begun to accelerate the discovery process by predicting reactivity, optimizing reaction parameters, and even suggesting new synthetic pathways researchgate.netnih.govacs.org. While specific instances of information management directly shaping the trajectory of "this compound" research are not explicitly detailed in the provided literature, the general trend of enhanced data accessibility and analytical tools has undoubtedly played a role in the continued exploration and application of these powerful reagents.

Future Perspectives and Advanced Research Avenues in Acetyloxythallium Chemistry

Development of Novel Synthetic Methodologies and Reagent Design Strategies

The synthesis of organothallium compounds, including those featuring acetyloxy groups, remains an area ripe for innovation. Current research directions aim to develop more efficient, scalable, and safer synthetic routes. This includes exploring milder reaction conditions, optimizing solvent systems, and improving purification techniques to obtain high-purity materials with enhanced stability. The design of novel thallium-based reagents is also a key focus. This could involve modifying existing structures by introducing different ligands or counterions to tune reactivity, selectivity, and solubility, or to create more robust and less volatile species. Strategies might also include developing in-situ generation methods for reactive thallium intermediates, thereby minimizing the handling of isolated, potentially hazardous compounds.

Exploration of Asymmetric Synthesis using Chiral Acetyloxythallium Reagents

While direct literature on chiral this compound reagents for asymmetric synthesis is sparse, the broader potential for employing thallium in enantioselective transformations warrants investigation. The development of chiral thallium catalysts or stoichiometric reagents could be achieved by incorporating chiral ligands or auxiliaries into thallium complexes. Such research would build upon established principles of asymmetric catalysis, where chiral environments dictate the stereochemical outcome of reactions rsc.orgyork.ac.ukchiralpedia.comslideshare.net. Mechanistic studies, potentially utilizing advanced techniques like flow NMR as highlighted in broader organometallic catalysis research nih.gov, would be crucial for understanding how thallium centers, when coordinated to chiral moieties, can induce enantioselectivity. The challenge lies in designing systems that offer high enantiomeric excess while managing the inherent toxicity of thallium, possibly through highly efficient catalytic cycles or immobilization strategies.

Application of Advanced Spectroscopic and Analytical Characterization Techniques

The rigorous characterization of organothallium compounds is paramount for understanding their structure, bonding, and reactivity. Advanced spectroscopic and analytical techniques are indispensable in this regard. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁹⁹Tl or ²⁰⁵Tl NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying functional groups, determining connectivity, and confirming molecular weight and fragmentation patterns researchgate.netresearchgate.netlibretexts.orgonlineorganicchemistrytutor.com.

Single-crystal X-ray crystallography remains the gold standard for definitive structural elucidation, providing precise three-dimensional information about molecular geometry, bond lengths, and angles researchgate.netresearchgate.netlibretexts.org. Elemental analysis is critical for confirming the empirical formula and purity of synthesized compounds. Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS) can offer insights into the electronic states and surface chemistry of thallium compounds, particularly when studying their interactions or catalytic behavior scirp.org.

Table 1: Common Characterization Techniques for Organometallic Compounds

TechniquePrimary Information ProvidedRelevance to Organothallium Compounds
¹H NMR Proton environments, chemical shifts, coupling constantsEssential for elucidating the structure and environment of organic ligands.
¹³C NMR Carbon environments, chemical shifts, coupling constantsCrucial for mapping the carbon skeleton of organic ligands.
FT-IR Spectroscopy Identification of functional groups (e.g., C=O, C-O, Tl-C)Confirms the presence of acetate (B1210297) groups and other functional moieties.
Mass Spectrometry Molecular weight, fragmentation patterns, isotopic distributionVerifies the molecular formula and provides structural fragmentation clues.
X-ray Crystallography Definitive 3D molecular structure, bond lengths and anglesProvides unambiguous structural confirmation and solid-state properties.
Elemental Analysis Percentage composition of elements (C, H, N, Tl, etc.)Confirms the stoichiometry and purity of the synthesized compound.
UV-Vis Spectroscopy Electronic transitions, metal-ligand charge transferCan offer insights into the electronic structure and bonding.

Deeper Mechanistic Insights through Cutting-Edge Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly vital role in unraveling the intricate mechanisms of organothallium-mediated reactions nih.govresearchgate.netacs.orgdokumen.pubdigitellinc.com. These methods allow researchers to model reaction pathways, identify transition states, calculate activation energies, and predict regioselectivity and stereoselectivity. By providing atomic-level detail, computational studies can rationalize experimental observations, propose plausible reaction mechanisms, and guide the design of new catalysts and synthetic strategies. Advanced computational analyses can also shed light on electronic transitions, non-covalent interactions, and the nature of bonding within organothallium complexes acs.org. The synergy between experimental data and computational predictions is essential for a comprehensive understanding of organothallium chemistry.

Expanding the Scope of this compound-Mediated Transformations to Complex Molecules

The established reactivity of thallium acetates, such as their utility in oxythallation, acetoxylation, and oxidation reactions, offers a foundation for expanding their application to the synthesis of complex organic molecules scirp.org. Future research could focus on leveraging these transformations for the efficient construction of intricate molecular architectures found in natural products, pharmaceuticals, and advanced materials.

For instance, oxythallation reactions can introduce oxygen functionalities onto unsaturated systems, serving as precursors for further functionalization. Acetoxylation reactions can be employed to introduce acetate groups regioselectively, potentially at unactivated C-H bonds under specific conditions. Thallium(III) acetate also acts as a versatile oxidant for various organic substrates. Expanding the scope involves developing new catalytic systems, exploring novel reaction pathways, and improving functional group tolerance to enable the synthesis of highly functionalized and complex targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetyloxythallium in a laboratory setting?

  • Methodological Answer : Synthesis typically involves controlled reactions between thallium salts and acetyloxy precursors under inert atmospheres to prevent oxidation. Key steps include:

  • Purification via recrystallization or vacuum sublimation.
  • Characterization using X-ray diffraction (XRD) for structural confirmation and nuclear magnetic resonance (NMR) for functional group analysis.
  • Purity assessment through elemental analysis and melting-point determination.
    Ensure experimental protocols are detailed in the "Methods" section, including reagent sources and safety precautions, to enable replication .

Q. How should researchers characterize the purity and structural integrity of this compound compounds?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Spectroscopy : Infrared (IR) spectroscopy to confirm acetyloxy group vibrations; mass spectrometry (MS) for molecular weight validation.
  • Crystallography : Single-crystal XRD to resolve bond lengths and coordination geometry.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition thresholds.
    Data should be statistically validated, with uncertainties quantified and reported in tables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?

  • Methodological Answer : Conduct a systematic review and meta-analysis:

  • Control Variables : Standardize measurement conditions (temperature, pressure, solvent systems) to isolate discrepancies.
  • Statistical Reconciliation : Apply error-propagation models to identify outliers or methodological biases.
  • Experimental Replication : Reproduce conflicting studies with calibrated instruments (e.g., bomb calorimetry for ΔHf).
    Document all raw data in supplementary materials and use hypothesis-testing frameworks to evaluate validity .

Q. What advanced computational models are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Leverage hybrid quantum-mechanical/molecular-mechanical (QM/MM) simulations:

  • Density Functional Theory (DFT) : Optimize molecular geometries and calculate frontier orbital energies to predict nucleophilic/electrophilic behavior.
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-exchange kinetics under varying pH or ionic strengths.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).
    Ensure computational parameters (basis sets, convergence criteria) are explicitly stated for reproducibility .

Q. How should researchers design experiments to investigate this compound’s stability under extreme conditions (e.g., high pressure, radiation)?

  • Methodological Answer : Employ a factorial design approach:

  • Variable Isolation : Test stability across pressure gradients (diamond anvil cell) or radiation doses (gamma-ray sources).
  • In Situ Monitoring : Use synchrotron-based X-ray absorption spectroscopy (XAS) to track structural changes in real time.
  • Degradation Analysis : Quantify decomposition products via high-performance liquid chromatography (HPLC) paired with mass spectrometry.
    Include contingency plans for hazardous byproduct containment, adhering to safety protocols outlined in chemical hygiene plans .

Data Presentation and Analysis Guidelines

  • Tables : Tabulate comparative data (e.g., bond lengths, thermodynamic values) with error margins and significance indicators (p-values).
  • Figures : Use Arrhenius plots for kinetic data or radial distribution functions (RDFs) from MD simulations.
  • Supplementary Materials : Archive raw datasets, computational input files, and instrumental calibration logs for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.